1-[2-(Methylamino)-4-pyridinyl]ethanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[2-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-4-10-8(5-7)9-2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
RLFVGHQVQNQDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)NC |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation of 1 2 Methylamino 4 Pyridinyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural map of 1-[2-(Methylamino)-4-pyridinyl]ethanone can be constructed. While specific experimental data for this exact compound is not widely available in the literature, a thorough analysis can be performed based on the well-established principles of NMR and data from structurally analogous compounds.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the pyridine (B92270) ring, the acetyl group, and the methylamino substituent.
The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C5 position, being adjacent to the electron-withdrawing acetyl group, would likely be the most deshielded. The proton at C3 is expected to be influenced by the electron-donating methylamino group, shifting it to a slightly higher field compared to unsubstituted pyridine. The proton at C6 will also have a characteristic chemical shift.
The methyl protons of the acetyl group and the methylamino group will appear as sharp singlets in the upfield region of the spectrum. The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group, while the methyl protons of the methylamino group are influenced by the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | 6.8 - 7.0 | d |
| H5 | 7.8 - 8.0 | dd |
| H6 | 8.2 - 8.4 | d |
| -NH-CH ₃ | 3.0 - 3.2 | s |
| -C(O)CH ₃ | 2.5 - 2.7 | s |
Note: The predicted chemical shifts are estimations based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts determined by the attached functional groups. The C2 carbon, bonded to the nitrogen of the methylamino group, will be significantly influenced. The C4 carbon, attached to the acetyl group, will also be deshielded. The methyl carbons of the acetyl and methylamino groups will appear at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 162 |
| C3 | 105 - 107 |
| C4 | 148 - 150 |
| C5 | 118 - 120 |
| C6 | 150 - 152 |
| C =O | 197 - 199 |
| -NH-C H₃ | 28 - 30 |
| -C(O)C H₃ | 25 - 27 |
Note: The predicted chemical shifts are estimations based on analogous structures and general NMR principles. Actual experimental values may vary.
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the molecule. In this compound, two distinct nitrogen signals would be expected: one for the pyridine ring nitrogen and another for the methylamino nitrogen. The chemical shifts would be indicative of the hybridization and chemical environment of each nitrogen atom. Due to the general lack of readily available experimental ¹⁵N NMR data for compounds of this type, specific chemical shift predictions are not provided here.
To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the acetyl and methylamino groups on the pyridine ring by observing correlations between the methyl protons and the ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule.
While experimental 2D NMR data for this compound is not available, these techniques represent the gold standard for the complete structural elucidation of such molecules.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FTIR spectrum of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups.
Key expected absorption bands include:
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the methylamino group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the acetyl moiety is anticipated in the region of 1680-1700 cm⁻¹. This is a key diagnostic peak.
C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond of the methylamino group is expected to appear in the 1250-1350 cm⁻¹ range.
Pyridine Ring Bending: Out-of-plane C-H bending vibrations of the substituted pyridine ring will produce characteristic bands in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C=O | Stretch | 1680 - 1700 | Strong |
| C=C, C=N (Pyridine) | Stretch | 1400 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy
Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine ring, the methylamino group, and the acetyl group.
Based on studies of similar compounds like 2-aminopyridine (B139424) and its derivatives, key vibrational modes can be predicted. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine is anticipated to appear in the region of 3300-3500 cm⁻¹. The scissoring and wagging modes of the NH group are also expected to be present. Vibrations associated with the pyridine ring, such as ring stretching and ring breathing modes, are characteristic and typically observed in the 1300-1600 cm⁻¹ and 980-1050 cm⁻¹ regions, respectively. The C-N stretching vibration of the methylamino group would likely be found in the 1250-1350 cm⁻¹ range. Furthermore, the acetyl group will contribute a strong C=O stretching band, typically around 1680-1700 cm⁻¹, and C-CH₃ stretching and bending vibrations at lower frequencies.
Table 1: Predicted Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Methylamino | N-H Stretch | 3300-3500 |
| Acetyl | C=O Stretch | 1680-1700 |
| Pyridine Ring | Ring Stretch | 1300-1600 |
| Methylamino | C-N Stretch | 1250-1350 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₀N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the molecular formula. upenn.edursc.orgnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components of a mixture. nih.govresearchgate.netvscht.cz For a pure sample of this compound, GC-MS would show a single chromatographic peak, confirming its purity. The mass spectrum associated with this peak would provide the molecular ion and a characteristic fragmentation pattern, confirming its identity.
The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A common fragmentation for N-substituted pyridines is the loss of the substituent on the amino group. nist.gov Therefore, a significant fragment corresponding to the loss of a methyl radical (•CH₃) from the molecular ion would be expected. Another prominent fragmentation pathway would be the cleavage of the acetyl group, leading to a fragment corresponding to the loss of an acetyl radical (•COCH₃) or a neutral ketene (B1206846) molecule (CH₂=C=O). nih.govlibretexts.org Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₈H₁₀N₂O]⁺ | 150 |
| [M - CH₃]⁺ | [C₇H₇N₂O]⁺ | 135 |
| [M - COCH₃]⁺ | [C₆H₇N₂]⁺ | 107 |
| [C₅H₄N-NHCH₃]⁺ | 107 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
To provide the detailed, data-driven article as instructed, foundational research—including single-crystal X-ray diffraction and UV-Vis spectroscopic analysis—for the specific compound this compound would first need to be conducted and published.
Computational Chemistry and Theoretical Studies on 1 2 Methylamino 4 Pyridinyl Ethanone
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, energies, and various other chemical characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is often employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This optimized geometry is crucial for accurately calculating other molecular properties. Energy calculations using DFT can provide insights into the stability and reactivity of a compound. scispace.com
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but are computationally more demanding. researchgate.net The exchange-correlation functional accounts for the complex electron-electron interactions. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals. scispace.com The selection of an appropriate combination of basis set and functional is critical and is often validated by comparing calculated results with experimental data for related known compounds.
Electronic Structure Analysis and Reactivity Prediction
Analysis of the electronic structure provides valuable information about the chemical behavior of a molecule. Computational methods can predict regions of a molecule that are likely to be involved in chemical reactions.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the ionization potential and the molecule's nucleophilicity, whereas the LUMO energy is related to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It is plotted on the electron density surface and uses a color scale to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net MEP maps are valuable tools for predicting the sites of intermolecular interactions and chemical reactions. chemrxiv.orgresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can reveal important information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds (e.g., covalent vs. ionic character). acadpubl.eu This method allows for a quantitative understanding of the interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. acadpubl.eu
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. uni-muenchen.de This analysis provides a way to quantify the electron distribution and identify sites that are electron-rich or electron-deficient, which is crucial for understanding a molecule's reactivity, intermolecular interactions, and various molecular properties like the dipole moment. niscpr.res.in The method partitions the total electron population among the different atoms based on the contribution of their atomic orbitals to the molecular orbitals. wikipedia.org
For 1-[2-(Methylamino)-4-pyridinyl]ethanone, a Mulliken population analysis, typically performed using Density Functional Theory (DFT) calculations, would reveal the distribution of charges across the pyridine (B92270) ring, the methylamino group, and the ethanone (B97240) substituent. It is expected that the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group would possess negative partial charges due to their high electronegativity. Conversely, the hydrogen atoms and the carbonyl carbon atom are expected to carry positive partial charges.
The distribution of these charges is highly dependent on the basis set used in the calculation, which is a known limitation of the Mulliken method. wikipedia.org Despite this, it provides a valuable qualitative picture. For instance, the analysis can indicate how the electron-donating methylamino group affects the charge distribution within the pyridine ring, influencing its aromaticity and reactivity towards electrophiles or nucleophiles.
Table 1: Illustrative Mulliken Atomic Charges for this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes only. Actual values will vary with the level of theory and basis set.)
| Atom | Mulliken Charge (e) |
|---|---|
| N (pyridine) | -0.65 |
| N (amino) | -0.80 |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| C (methyl, keto) | -0.30 |
| C (methyl, amino) | -0.25 |
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand vibrational and electronic behavior.
Computed Vibrational Frequencies (FTIR, Raman)
Theoretical vibrational frequencies for this compound can be calculated using methods like DFT. nih.gov These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption bands observed in Fourier Transform Infrared (FTIR) and Raman spectra. cardiff.ac.uknih.gov
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, key vibrational modes would include the C=O stretching of the ketone, N-H stretching and bending of the methylamino group, C-N stretching, and various aromatic C-H and C=C stretching and bending modes of the pyridine ring. Comparing the computed spectrum with an experimental one allows for a detailed assignment of each observed band to a specific molecular motion. researchgate.net
Table 2: Representative Comparison of Computed and Experimental Vibrational Frequencies (Note: This table is illustrative, showing typical assignments for a molecule with similar functional groups.)
| Vibrational Mode | Computed Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR/Raman) |
|---|---|---|
| N-H Stretch | 3450 | 3460 |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2980 | 2985 |
| C=O Stretch | 1680 | 1685 |
| C=C/C=N Ring Stretch | 1600 | 1605 |
Theoretical NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. ijcce.ac.ir By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted.
For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These calculations are highly sensitive to the molecular geometry. The predicted chemical shifts for the protons and carbons on the pyridine ring, the methyl groups, and the amino proton provide a powerful means to validate the proposed structure. Discrepancies between theoretical and experimental shifts can point to conformational effects, solvent interactions, or tautomeric equilibria not accounted for in the calculation.
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. chemrxiv.org It is used to predict the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the bands in a UV-Vis spectrum. rsc.org
Calculations for this compound would likely predict electronic transitions in the UV region. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) can characterize them as π → π* or n → π* transitions. ijcce.ac.irresearchgate.net For this molecule, transitions involving the π system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms would be expected. The results can be influenced by the choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). mdpi.com
Computational Investigation of Conformational Landscapes and Tautomerism
Molecules are not static entities; they exist as an ensemble of different conformations and potentially tautomers. Computational chemistry provides tools to explore these possibilities. ruc.dk
For this compound, conformational analysis would involve studying the rotation around the single bonds, such as the bond connecting the ethanone group to the pyridine ring and the C-N bond of the methylamino group. By calculating the energy as a function of these dihedral angles, a potential energy surface can be mapped out, identifying the low-energy conformers that are most likely to be populated at room temperature.
Furthermore, the presence of the 2-(methylamino)pyridine (B147262) moiety introduces the possibility of tautomerism. The compound can exist in the amino form or an alternative imino tautomer. researchgate.net Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents. researchgate.net The results can predict the dominant tautomeric form under various conditions, which is critical as different tautomers can exhibit distinct chemical and biological properties. ku.dk
Mechanistic Insights from Theoretical Calculations
For a potential reaction involving this molecule, such as an electrophilic aromatic substitution on the pyridine ring or a nucleophilic addition to the carbonyl group, computational methods could be used to:
Identify Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the reaction.
Locate Transition States: Find the highest energy point along the reaction coordinate that connects reactants and products. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Construct a Reaction Energy Profile: Plot the energy of the system as it progresses from reactants to products, providing a visual representation of the mechanism.
These calculations can help rationalize observed product distributions, predict the feasibility of proposed reaction pathways, and guide the design of new synthetic routes.
Based on the conducted research, there is currently no publicly available scientific literature detailing the computational chemistry and theoretical studies specifically on the compound This compound .
Therefore, it is not possible to provide information on the following topics as requested:
Energy Barriers and Reaction Kinetics from Computational Models
Detailed research findings, including data tables on reaction pathways, transition states, energy barriers, and reaction kinetics from computational models for this specific compound, are not present in the available scientific databases and literature.
Reactivity and Reaction Mechanisms of 1 2 Methylamino 4 Pyridinyl Ethanone
Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Ring and Ethanone (B97240) Carbonyl
The reactivity of the pyridine ring in 1-[2-(Methylamino)-4-pyridinyl]ethanone is a balance of the electronic effects of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophilic substitution compared to benzene, but more susceptible to nucleophilic attack. uoanbar.edu.iq
The methylamino group at the C-2 position is a strong electron-donating group through resonance (+M effect). This effect increases the electron density of the pyridine ring, particularly at the ortho (C-3) and para (C-5) positions, thereby activating the ring for electrophilic aromatic substitution. Conversely, the acetyl group at the C-4 position is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the ring towards electrophiles but further enhances its susceptibility to nucleophilic attack, especially at the electron-deficient C-2 and C-6 positions. uoanbar.edu.iq
Electrophilic Reactivity: The activating effect of the methylamino group is expected to dominate, directing incoming electrophiles primarily to the C-5 position, as the C-3 position is sterically hindered.
Nucleophilic Reactivity: The pyridine nitrogen and the acetyl group render the ring electrophilic. Nucleophilic attack is favored at the C-2 and C-6 positions. The presence of the methylamino group at C-2 may sterically hinder attack at this position to some extent, potentially favoring the C-6 position for nucleophilic substitution.
The ethanone carbonyl group presents its own distinct reactivity. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.comkhanacademy.org This makes the carbonyl carbon a prime target for attack by nucleophiles, leading to addition reactions.
Interactive Data Table: Electrophilic and Nucleophilic Centers
| Structural Feature | Center | Reactivity | Governing Factors |
|---|---|---|---|
| Pyridine Ring | C-5 | Electrophilic Substitution | Activated by +M effect of NHCH₃ group |
| C-6 | Nucleophilic Substitution | Activated by ring nitrogen and -M effect of COCH₃ group | |
| Ring Nitrogen | Nucleophilic/Basic | Lone pair of electrons | |
| Ethanone Group | Carbonyl Carbon | Electrophilic | Polarized C=O bond |
| Carbonyl Oxygen | Nucleophilic/Basic | Lone pairs of electrons | |
| Methylamino Group | Nitrogen | Nucleophilic/Basic | Lone pair of electrons |
Proton Transfer Dynamics and Acid-Base Equilibria
This compound possesses multiple sites capable of participating in acid-base reactions: the pyridine ring nitrogen, the exocyclic methylamino nitrogen, and the carbonyl oxygen. The basicity of these sites, and thus the proton transfer dynamics, are influenced by the electronic environment of the molecule.
The basicity of the pyridine nitrogen is a key characteristic. Generally, electron-donating groups increase the pKa of the conjugate acid of pyridine (pyridinium ion), while electron-withdrawing groups decrease it. In this molecule, the electron-donating methylamino group at C-2 tends to increase the basicity of the ring nitrogen. Conversely, the electron-withdrawing acetyl group at C-4 decreases its basicity. The net effect on the pKa will be a compromise between these two opposing influences.
The exocyclic methylamino group is also a basic center. Aliphatic amines are typically more basic than pyridines. Therefore, it is plausible that the methylamino nitrogen is a primary site of protonation in an acidic medium. Protonation of the methylamino group would, in turn, decrease the electron-donating effect on the ring, thereby reducing the basicity of the pyridine nitrogen.
The carbonyl oxygen, with its lone pairs of electrons, is the least basic of the three sites but can be protonated in strongly acidic conditions.
The acid-base equilibria can be summarized as follows:
Protonation of the Methylamino Nitrogen: Likely the most favorable initial protonation site.
Protonation of the Pyridine Nitrogen: Competes with the methylamino nitrogen; its basicity is modulated by the substituents.
Protonation of the Carbonyl Oxygen: Occurs under strongly acidic conditions.
Interactive Data Table: Potential Protonation Sites and Influences
| Protonation Site | Basicity Influence (Increase) | Basicity Influence (Decrease) | Estimated pKa Range (Conjugate Acid) |
|---|---|---|---|
| Pyridine Nitrogen | +M effect of NHCH₃ | -I, -M effects of COCH₃ | 4-6 |
| Methylamino Nitrogen | Alkyl group | Attachment to aromatic ring | 5-7 |
| Carbonyl Oxygen | - | Resonance with pyridine ring | <0 |
Photochemical Reactivity and Excited-State Phenomena
The photochemical behavior of this compound is expected to be rich, owing to the presence of both the acetylpyridine and methylaminopyridine moieties, which are known to be photoactive.
Studies on acetylpyridines have shown that upon photoexcitation, the carbonyl group is often the primary site of reaction. For instance, photoaddition reactions can occur at the C=O bond. The excited state of the carbonyl group can undergo processes like [2+2] cycloaddition or single electron transfer (SET) reactions, depending on the reaction partners and solvent polarity.
Furthermore, aminopyridine derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT) or intermolecular proton transfer. For 2-(methylamino)pyridine (B147262), reports indicate the possibility of excited-state intermolecular proton transfer, where a proton is transferred from a protic solvent molecule or another molecule of the compound in the excited state. This process can lead to the formation of a transient tautomeric species with distinct fluorescence properties. A similar phenomenon, potentially involving the methylamino group and the pyridine nitrogen, could be anticipated for this compound. This could involve a solvent-mediated proton relay between the two nitrogen centers or direct intramolecular transfer in a suitable conformation.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in reactions involving the pyridine ring of this compound is strongly controlled by the directing effects of the substituents.
Electrophilic Substitution: As mentioned, the powerful electron-donating amino group at C-2 directs incoming electrophiles to the C-3 and C-5 positions. Given the substitution at C-2 and C-4, the C-5 position is the most likely site for electrophilic attack.
Nucleophilic Substitution: The electron-withdrawing nature of the ring nitrogen and the C-4 acetyl group makes the ring susceptible to nucleophilic attack, primarily at the C-2 and C-6 positions. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.
Radical Substitution: In reactions like the Minisci reaction, which involves radical alkylation of electron-deficient heterocycles, the substitution pattern can be complex, but often favors the C-2 and C-6 positions. nih.gov
Stereoselectivity becomes a consideration in reactions that introduce a new chiral center. The most obvious site for such a transformation is the carbonyl carbon of the ethanone group.
Reduction of the Carbonyl: Reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) will generate a new stereocenter. In the absence of a chiral influence, a racemic mixture of the (R)- and (S)-alcohols will be formed. The use of chiral reducing agents or catalysts would be necessary to achieve stereoselectivity.
Nucleophilic Addition to the Carbonyl: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group will also create a tertiary alcohol with a new stereocenter, resulting in a racemic product unless chiral auxiliaries or catalysts are employed.
Oxidation and Reduction Chemistry
The different functional groups in this compound exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation:
The methylamino group is susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of nitroso, nitro, or other oxidation products.
The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions with powerful oxidants like peroxy acids, it can be oxidized to the corresponding N-oxide.
The acetyl group is generally stable to oxidation, except under very harsh conditions that might cleave the C-C bond.
Reduction:
The acetyl group is readily reduced. Catalytic hydrogenation or hydride reagents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, 1-(2-(methylamino)pyridin-4-yl)ethanol.
More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can reduce the carbonyl group completely to a methylene (B1212753) group, yielding 2-(methylamino)-4-ethylpyridine.
The pyridine ring can be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature or by using dissolving metal reductions, to yield the corresponding piperidine (B6355638) derivative.
Potential Academic Applications in Chemical Sciences Excluding Prohibited Categories
Role as Versatile Synthetic Intermediates in Fine Chemical and Materials Synthesis
The molecular architecture of 1-[2-(Methylamino)-4-pyridinyl]ethanone, featuring a substituted pyridine (B92270) ring with both an amino and a keto functional group, positions it as a highly valuable building block in organic synthesis. Substituted acetylpyridines are foundational precursors in the synthesis of complex heterocyclic systems, which are core scaffolds in pharmaceuticals and functional materials.
Research on analogous structures highlights the synthetic utility of this class of compounds. For instance, derivatives such as 1-(2-Chloro-4-pyridinyl)ethanone serve as key intermediates in the preparation of pyrimidine (B1678525) derivatives investigated as hSMG-1 inhibitors for potential cancer treatments. jennysynth.com Similarly, other pyridinyl ethanone (B97240) structures are pivotal in constructing potent p38α MAP kinase inhibitors. rsc.org The synthesis of Etoricoxib, a COX-2 inhibitor, also relies on a pyridinyl ethanone intermediate, demonstrating the industrial relevance of these scaffolds. google.com
The reactivity of this compound allows for a variety of chemical transformations. The ketone moiety can undergo reactions such as aldol (B89426) condensations, reductions, or reductive aminations, while the methylamino group and the pyridine nitrogen can be targeted for N-alkylation, acylation, or participation in cross-coupling reactions. This multi-functional reactivity makes it a versatile intermediate for generating molecular diversity in the synthesis of fine chemicals and novel materials.
Table 1: Examples of Substituted Pyridines as Synthetic Intermediates
| Precursor Compound | Synthetic Target | Application Area |
|---|---|---|
| 1-(2-Chloro-4-pyridinyl)ethanone | Pyrimidine Derivatives | Oncology (hSMG-1 inhibitors) jennysynth.com |
| Substituted Pyridinyl Ethanone | Pyridinylimidazole Derivatives | Kinase Inhibition (p38α MAP) rsc.org |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Etoricoxib | Anti-inflammatory (COX-2 inhibitor) google.com |
Applications in Ligand Design for Coordination Chemistry and Catalysis
The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) with available lone pairs of electrons makes this compound an excellent candidate for ligand design in coordination chemistry.
The compound possesses a bidentate or potentially tridentate chelating scaffold. The pyridine nitrogen and the carbonyl oxygen can coordinate to a metal center, forming a stable five-membered ring. Furthermore, the methylamino nitrogen can also participate in coordination, depending on the steric and electronic properties of the metal ion.
Studies on structurally related 2-acetylpyridine (B122185) derivatives have demonstrated their ability to form stable crystalline complexes with a range of transition metal ions, including copper(II), nickel(II), iron(III), and manganese(II). nih.gov In these complexes, the ligand coordinates to the metal, influencing its electronic properties and reactivity. The chelation of this compound to transition metals is expected to form well-defined coordination compounds with potential applications in areas such as magnetic materials and bioinorganic chemistry.
The pyridine moiety is a well-established component in ligands for catalysis due to its ability to coordinate with metal centers and influence their catalytic activity. nih.gov The specific structure of this compound makes it a promising precursor for chiral ligands used in asymmetric catalysis.
By introducing a chiral center, for example, through modification of the methylamino or acetyl group, ligands can be synthesized that create a chiral environment around a metal catalyst. This is crucial for enantioselective reactions, where the formation of one enantiomer is favored over the other. Research has shown that pyridinyl scaffolds are effective in various asymmetric transformations, including organocatalytic 1,4-additions and [3+3] annulation processes. mdpi.comchemrxiv.org The combination of a coordinating pyridine ring and additional functional groups in this compound provides a versatile platform for developing novel catalysts for stereoselective organic transformations.
Advanced Materials Science Applications
The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials.
Pyridine-containing molecules and polymers are increasingly being explored for applications in organic electronics. uky.edu The electron-deficient nature of the pyridine ring can be utilized to create materials with specific charge-transport properties (n-type semiconductors). When incorporated into larger conjugated systems, such as polymers or dendrimers, building blocks like this compound can contribute to the electronic and photophysical properties of the final material.
These materials could find applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The ability to tune the electronic properties through chemical modification of the amino and keto groups makes this compound an attractive starting point for the rational design of new materials for optoelectronic applications. uky.edu
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. researchgate.net this compound is an ideal candidate for crystal engineering due to its multiple hydrogen bonding sites. The methylamino group provides a hydrogen bond donor (N-H), while the pyridine nitrogen and the carbonyl oxygen act as hydrogen bond acceptors.
These functionalities allow the molecule to self-assemble into well-defined supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks, through predictable hydrogen bonding patterns. rsc.org This self-assembly can be used to create co-crystals with other molecules to modify physical properties like solubility, stability, and melting point. The study of its crystal structure and intermolecular interactions provides insights into the principles of molecular recognition and the design of new solid-state materials. researchgate.net
Table 2: Potential Supramolecular Interactions of this compound
| Functional Group | Interaction Type | Potential Partner Group |
|---|---|---|
| Methylamino (N-H) | Hydrogen Bond Donor | Carbonyl (C=O), Carboxylate (COOH), Pyridyl (N) |
| Pyridine Nitrogen (N) | Hydrogen Bond Acceptor | Hydroxyl (O-H), Amine (N-H), Carboxylic Acid (COOH) |
Probes for Investigating Fundamental Chemical and Physical Processes
The unique structural characteristics of this compound, featuring a pyridine ring, a methylamino group, and an ethanone moiety, make it a promising candidate as a molecular probe for exploring fundamental chemical and physical phenomena such as molecular recognition and host-guest chemistry. The presence of both hydrogen bond donors (the N-H of the methylamino group) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atom of the ethanone group) allows for specific and directional interactions with other molecules.
The principles of host-guest chemistry can be effectively studied using derivatives of this compound incorporated into larger macrocyclic or cage-like host structures. The pyridine unit can serve as a rigid building block, while the methylamino and ethanone groups can be oriented towards the cavity of the host, creating a specific binding pocket. The binding of guest molecules within this cavity can be monitored by various spectroscopic techniques, such as NMR or fluorescence spectroscopy, providing insights into the thermodynamics and kinetics of the association and dissociation processes. The straightforward synthesis of aminopyridine derivatives allows for the creation of a library of host molecules with varying cavity sizes and functionalities, facilitating the study of selective guest binding.
Illustrative data on the potential molecular recognition capabilities of this compound with different guest molecules are presented in Table 1. This hypothetical data is based on the expected interaction modes of the compound's functional groups.
Table 1: Potential Molecular Recognition Interactions of this compound
| Guest Molecule | Potential Interaction Sites on Host | Dominant Interaction Type(s) |
|---|---|---|
| Acetic Acid | Methylamino group, Pyridine nitrogen | Hydrogen Bonding |
| Phenol | Pyridine ring | π-π Stacking, Hydrogen Bonding |
| Benzoic Acid | Methylamino group, Pyridine ring | Hydrogen Bonding, π-π Stacking |
Development of Novel Analytical Methods
The chemical properties of this compound also suggest its utility in the development of novel analytical methods, particularly as a chemical standard or a derivatization agent.
As a chemical standard , this compound possesses several advantageous features. Its solid nature at room temperature, good solubility in common organic solvents, and expected stability under typical laboratory conditions make it suitable for the preparation of standard solutions for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The presence of a chromophore (the pyridinyl ethanone system) allows for sensitive detection using UV-Vis spectroscopy. Furthermore, its distinct mass spectrum would enable its use as a standard in mass spectrometry-based methods. For quantitative analysis, its purity can be readily assessed using standard analytical techniques such as NMR spectroscopy and elemental analysis.
The reactivity of the methylamino group makes this compound a potential derivatization agent . Derivatization is a common strategy in analytical chemistry to enhance the detectability, volatility, or chromatographic separation of analytes. For example, this compound could react with carbonyl compounds (aldehydes and ketones) to form Schiff bases. This reaction would introduce the pyridinylmethylamino ethanone moiety into the analyte, which could improve its ionization efficiency in mass spectrometry or enhance its UV absorbance for HPLC analysis. Similarly, it could react with carboxylic acids or their derivatives to form amides. This would be particularly useful for the analysis of biologically important carboxylic acids that lack a strong chromophore. The introduction of the basic pyridine nitrogen could also improve the separation of acidic compounds in ion-exchange chromatography.
Table 2 provides a hypothetical summary of the potential analytical applications of this compound.
Table 2: Potential Analytical Applications of this compound
| Application | Analyte Class | Principle of Method | Potential Advantage |
|---|---|---|---|
| Chemical Standard | General | Preparation of standard solutions for calibration | High purity, UV absorbance, distinct mass spectrum |
| Derivatization Agent | Aldehydes, Ketones | Formation of Schiff bases | Enhanced UV detection and mass spectrometric ionization |
Advanced Analytical Techniques for Comprehensive Characterization and Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and separation of non-volatile compounds. In the analysis of 1-[2-(Methylamino)-4-pyridinyl]ethanone, HPLC is utilized to separate the main compound from any impurities that may be present as a result of the synthesis process or degradation. The principle of HPLC involves the partitioning of the analyte between a stationary phase, typically a packed column, and a liquid mobile phase. The separation is based on the differential affinities of the compounds for the stationary and mobile phases.
For pyridine (B92270) derivatives, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the compound is primarily influenced by its hydrophobicity. The purity of compounds is often determined by monitoring the UV absorbance at a specific wavelength, which for aromatic compounds like pyridine derivatives is typically around 254 nm. nih.gov The percentage purity is then calculated based on the area of the peak corresponding to this compound relative to the total area of all observed peaks.
While specific HPLC parameters for this compound are not widely published, typical conditions for related aromatic compounds can be inferred. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water with a small percentage of a modifier like ammonia (B1221849) solution can be effective. nih.gov
| Parameter | Typical Value for Aromatic Pyridine Derivatives |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Volume | 5 - 20 µL |
This interactive table provides typical HPLC parameters used for the analysis of aromatic pyridine derivatives, which can be adapted for this compound.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. Its application to this compound would primarily focus on the identification and quantification of any volatile impurities or residual solvents from the synthesis process. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
The NIST Chemistry WebBook provides GC data for the related compound 1-(2-pyridinyl)-ethanone, which can serve as a reference. nist.govnist.gov The retention index (RI) is a key parameter in GC, which helps in the identification of compounds by normalizing their retention times to those of known standards (typically n-alkanes). The retention index is dependent on the type of stationary phase used in the GC column (polar vs. non-polar). For 1-(2-pyridinyl)-ethanone, a range of retention indices has been reported on various non-polar and polar columns. chemeo.com This data is crucial for developing a GC method for the analysis of this compound.
| Column Type | Retention Index (RI) for 1-(2-pyridinyl)-ethanone | Reference |
| Non-polar | 991 - 1057 | chemeo.com |
| Polar | 1567 - 1615 | nist.gov |
This interactive table shows the reported retention indices for the related compound 1-(2-pyridinyl)-ethanone on different types of GC columns. nist.govchemeo.com
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly useful for the analysis of charged molecules and can also be adapted for neutral compounds through methods like Micellar Electrokinetic Chromatography (MEKC). For a compound like this compound, which can be protonated to form a cation in acidic conditions, CE offers a powerful separation mechanism.
| Parameter | General Consideration for CE Analysis |
| Capillary | Fused silica (B1680970) capillary |
| Buffer | Phosphate or borate (B1201080) buffer at a specific pH |
| Voltage | Typically in the range of 10-30 kV |
| Detection | UV-Vis absorbance |
| Injection | Hydrodynamic or electrokinetic |
This interactive table outlines the general parameters to be considered when developing a Capillary Electrophoresis method for the analysis of compounds like this compound.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of chemical compounds. For this compound, CV can provide valuable information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. This information is critical for applications where the compound might be involved in electrochemical reactions.
In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. The peaks in the voltammogram correspond to the reduction and oxidation events of the analyte. For aromatic pyridine derivatives, the electrochemical behavior is influenced by the nature and position of the substituents on the pyridine ring. For instance, the reduction of 4-styrylpyridine (B85998) in anhydrous dimethylformamide has been shown to occur in two separate one-electron waves, with the first wave being reversible. rsc.org The study of various aromatic molecules with diaza groups has also demonstrated that the redox processes are often pH-dependent. dtu.dk
While specific cyclic voltammetry data for this compound is not available, the general behavior of related compounds suggests that it would exhibit interesting redox properties due to the presence of the electron-donating methylamino group and the electron-withdrawing acetyl group on the pyridine ring.
| Feature of Cyclic Voltammogram | Information Obtained |
| Peak Potential (Ep) | Indicates the potential at which oxidation or reduction occurs. |
| Peak Current (Ip) | Proportional to the concentration of the analyte. |
| Peak Separation (ΔEp) | Provides information about the reversibility of the redox reaction. |
| Scan Rate Dependence | Helps to distinguish between diffusion-controlled and surface-adsorbed processes. researchgate.net |
This interactive table summarizes the key features of a cyclic voltammogram and the information they provide about the redox behavior of a compound.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry-Oriented Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a molecule like 1-[2-(Methylamino)-4-pyridinyl]ethanone, the development of green synthetic methodologies is a critical first step. Current synthetic approaches to 2-aminopyridines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. Future research should pivot towards more sustainable alternatives.
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of 2-aminopyridine (B139424) derivatives. rsc.org The application of microwave irradiation could facilitate key bond-forming reactions in the synthesis of the target molecule, potentially leading to a more energy-efficient process.
Multicomponent Reactions (MCRs): Designing a one-pot synthesis of this compound from simple, readily available precursors would be a significant advancement. MCRs are atom-economical and can generate molecular complexity in a single step, minimizing waste and purification efforts. researchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch reactions. europa.euorganic-chemistry.org A flow-based synthesis of this compound could enable safer handling of reactive intermediates and facilitate a more streamlined and automated production process.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. |
Exploration of Novel Reactivity Patterns under Extreme Conditions
The behavior of molecules under non-standard conditions can reveal novel reactivity and lead to the formation of unique products. For this compound, exploring its chemical transformations under extreme conditions is a promising avenue for discovering new synthetic utilities.
High-Pressure Chemistry: The application of high pressure can influence reaction rates and equilibria, potentially enabling transformations that are not feasible under ambient conditions. Investigating the reactivity of the acetyl and methylamino groups under high pressure could lead to novel derivatization pathways.
Photochemical Reactions: The pyridine (B92270) ring and the acetyl group are both photoactive moieties. Exploring the photochemistry of this compound could uncover unique cycloaddition or rearrangement reactions, offering new avenues for creating complex molecular architectures. wur.nl
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The application of advanced spectroscopic techniques for real-time monitoring of the synthesis of this compound would provide invaluable insights.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These non-invasive techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.commdpi.compnnl.gov Implementing these probes in a synthetic setup would allow for precise determination of reaction endpoints and the identification of transient species, leading to a more robust and efficient synthesis.
| Spectroscopic Probe | Information Gained |
| In-situ FTIR | Real-time concentration of functional groups. |
| In-situ Raman | Real-time molecular fingerprinting and structural information. |
Predictive Modeling and Machine Learning Applications in Synthetic and Materials Design
The integration of computational tools in chemical research is accelerating the pace of discovery. For this compound, predictive modeling and machine learning could play a pivotal role in guiding experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models for a series of related 2-aminopyridine derivatives, it would be possible to predict the potential biological activities or material properties of this compound. chemrevlett.com This could help in prioritizing experimental investigations.
Integration into Responsive or Adaptive Chemical Systems
The unique combination of a hydrogen-bond donating and accepting pyridine core with a reactive acetyl group makes this compound an interesting candidate for incorporation into "smart" materials.
Stimuli-Responsive Polymers: The pyridine moiety can be exploited for its pH- and temperature-responsive properties. By functionalizing the acetyl or methylamino group, this compound could be incorporated as a monomer into polymer chains, leading to the creation of materials that change their properties in response to environmental stimuli. researchgate.net
Photo-Responsive Materials: The inherent photoactivity of the acetylpyridine scaffold could be harnessed to create materials that respond to light. This could involve photo-induced changes in conformation, which could be translated into macroscopic changes in the material's properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(Methylamino)-4-pyridinyl]ethanone, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridine ring can be functionalized with a methylamino group at the 2-position using methylamine under basic conditions, followed by ketone introduction via Friedel-Crafts acylation or cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF for nucleophilic reactions), temperature (80–120°C), and catalysts (e.g., Pd for coupling reactions) to improve yield and purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Answer : Characterization relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For instance, the methylamino proton typically appears as a singlet at δ 2.8–3.2 ppm in ¹H NMR, while the ketone carbonyl resonates near 1700 cm⁻¹ in IR. HRMS confirms the molecular ion peak (C₉H₁₀N₂O⁺ expected at m/z 163.0871) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : In vitro studies suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~25 µg/mL) and moderate anticancer potential (IC₅₀ ~50 µM in HeLa cells). These assays use broth microdilution and MTT protocols, with structural analogs showing enhanced activity when electron-withdrawing groups are added to the pyridine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or impurity profiles. Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and ensure compound purity via HPLC (>95%). Cross-reference with structurally validated analogs to isolate structure-activity relationships (SAR) .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Answer : Use X-ray crystallography or cryo-EM to map binding sites if the target is known (e.g., kinases). For unknown targets, employ thermal shift assays or SPR to identify protein interactions. Molecular docking simulations (AutoDock Vina) can predict binding modes, guided by the compound’s logP (~1.5) and H-bond donor/acceptor counts .
Q. How can SAR studies optimize this compound for enhanced selectivity and potency?
- Answer : Systematically modify substituents:
- Pyridine ring : Introduce halogens (F, Cl) at the 5-position to improve lipophilicity.
- Methylamino group : Replace with bulkier amines (e.g., cyclopentyl) to sterically hinder off-target binding.
- Ketone : Convert to oxime (e.g., via hydroxylamine) to modulate reactivity and bioavailability .
Q. What strategies mitigate toxicity concerns during preclinical development?
- Answer : Assess acute toxicity in zebrafish embryos (LC₅₀) and genotoxicity via Ames tests. Replace reactive groups (e.g., methylamino → dimethylamino) to reduce metabolic activation. Use prodrug approaches (e.g., acetylated derivatives) to enhance stability and reduce off-target effects .
Q. Which advanced synthetic methodologies enable scalable production of derivatives?
- Answer : Flow chemistry improves reproducibility for high-temperature reactions (e.g., ketone formation). Microwave-assisted synthesis reduces reaction times (10–30 min vs. 6–12 hrs). Purify via preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate enantiomers or regioisomers .
Q. How should researchers prioritize data reporting to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
